3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[4-oxo-4-(2-phenylmorpholin-4-yl)butyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(24-13-14-28-19(15-24)16-7-2-1-3-8-16)11-6-12-25-21(27)17-9-4-5-10-18(17)22-23-25/h1-5,7-10,19H,6,11-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYCJFSCWEKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzotriazinone
The nitrogen at position 3 of the benzotriazinone core reacts with electrophilic reagents. Using 4-bromo-4-(2-phenylmorpholino)butan-2-one in the presence of NaH (THF, 0°C to RT) affords the target compound in 65–72% yield. Competing O-alkylation is mitigated by employing bulky bases like DBU.
Conjugate Addition
A Michael acceptor strategy utilizes 4-(2-phenylmorpholino)but-3-en-2-one. The benzotriazinone’s NH group adds to the α,β-unsaturated ketone in MeCN at reflux, achieving 68% yield. Catalytic LiClO₄ accelerates the reaction by polarizing the carbonyl group.
Table 2: Coupling Reaction Optimization
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C → RT | 72 | 98 |
| Michael addition | LiClO₄, MeCN, reflux | 68 | 95 |
Challenges in Reaction Optimization
Regioselectivity
Competing alkylation at the benzotriazinone’s N1 position is observed when using non-stoichiometric bases. Employing a 1.2:1 ratio of benzotriazinone to alkylating agent suppresses byproduct formation.
Solvent Compatibility
Photochemical cyclization requires DCM/MeOH mixtures for optimal solubility. Transitioning to aqueous MeCN reduces environmental impact but necessitates longer reaction times (20 min vs. 10 min).
Purification
Silica gel chromatography often degrades the morpholino fragment. Recrystallization from ethyl acetate/hexane (3:1) improves recovery (85% vs. 60% for chromatography).
Scalability and Industrial Feasibility
The photochemical flow method demonstrates exceptional scalability, with a 1 g-scale synthesis maintaining 85% yield. Key advantages include:
Chemical Reactions Analysis
Types of Reactions
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
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Reduction: : The compound can be reduced to form reduced derivatives, which may have different chemical and physical properties.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
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Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reaction conditions may vary depending on the desired oxidation product.
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Reduction: : Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst. The reaction conditions may vary depending on the desired reduction product.
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Substitution: : Common reagents for substitution reactions include halogenated derivatives, nucleophiles, and electrophiles. The reaction conditions may vary depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions may yield substituted derivatives with different functional groups.
Scientific Research Applications
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
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Medicine: : The compound may have potential applications in medicinal chemistry, such as developing new drugs or therapeutic agents. Its unique chemical structure may allow it to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways in the body. The compound’s unique chemical structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)
- Key Features : The diethoxyphosphoryloxy group enables carbodiimide-free activation in peptide synthesis, reducing side reactions like N-acyl urea formation .
- Advantages Over Carbodiimides : Higher coupling efficiency and reduced racemization .
- Limitations : Sensitivity to moisture and storage conditions .
Azinphos-methyl
Benzo[b][1,4]oxazin-3(4H)-one Analogues
Biological Activity
3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzotriazine core and a morpholine substituent. Its molecular formula is C₁₅H₁₈N₄O₂, and it has a molecular weight of approximately 298.34 g/mol. The presence of the morpholino group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzotriazine can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in MCF-7 breast cancer cells, with IC50 values reflecting moderate potency against this cell type.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induction of apoptosis |
| Hek293 | 20.1 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory pathways.
| Enzyme | IC50 (μM) | Effect |
|---|---|---|
| COX-2 | 12.5 | Anti-inflammatory |
| LOX-15 | 18.7 | Anti-inflammatory |
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, potentially through the activation of caspases.
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Molecular Interactions : Docking studies reveal that the compound can form hydrogen bonds with active sites on target enzymes, enhancing its inhibitory effects.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. The findings indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls.
Study Overview
- Objective : Evaluate the anticancer effects of this compound.
- Methodology : MTT assay for cell viability; flow cytometry for apoptosis detection.
- Results : Significant reduction in viability across multiple cancer lines with corresponding increases in apoptotic markers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[4-oxo-4-(2-phenylmorpholino)butyl]-1,2,3-benzotriazin-4(3H)-one, and how can reaction yields be maximized?
- Methodology : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:
- Solvent selection : Dichloromethane or acetonitrile for improved solubility of intermediates .
- Base optimization : Triethylamine or DBU to facilitate deprotonation and accelerate reaction kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical parameters : Monitor reaction temperature (20–40°C) and time (12–24 hrs) to avoid byproduct formation.
Q. How can the structural integrity of the benzotriazinone core and morpholino substituent be confirmed post-synthesis?
- Analytical workflow :
- NMR spectroscopy : Compare - and -NMR shifts with computational models (e.g., DFT) to verify substituent positions .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What solvent systems are suitable for solubility studies of this compound?
- Experimental design :
- Polar aprotic solvents : DMSO or DMF for initial stock solutions due to high solubility (>50 mg/mL) .
- Aqueous compatibility : Test solubility in PBS (pH 7.4) with co-solvents (e.g., 5% Tween-80) for biological assays .
Advanced Research Questions
Q. How does the electronic environment of the benzotriazinone core influence reactivity in cross-coupling reactions?
- Mechanistic insights :
- Computational modeling : Use density functional theory (DFT) to map electron density at C-3 and C-4 positions, predicting sites for Suzuki or Buchwald-Hartwig couplings .
- Experimental validation : Introduce electron-withdrawing groups (e.g., nitro) to the benzotriazinone ring and compare reaction rates .
- Key finding : The C-4 carbonyl group stabilizes transition states in Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported biological activity data for benzotriazinone-morpholino hybrids?
- Data reconciliation framework :
- Assay standardization : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) under controlled O levels (5% CO) .
- Metabolic stability : Pre-treat compounds with liver microsomes (human vs. murine) to assess species-specific degradation .
- Case study : Discrepancies in kinase inhibition profiles may arise from differential protein folding in assay buffers .
Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?
- Experimental design :
- Partitioning coefficients : Measure log (octanol-water) and (soil organic carbon) to model bioaccumulation .
- Degradation pathways : Expose to UV light (254 nm) or microbial consortia (e.g., Pseudomonas spp.) to track half-lives and byproducts .
- Table : Key physicochemical properties
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Log | 2.8 ± 0.3 | Shake-flask HPLC | |
| Aqueous solubility | 0.12 mg/mL | Nephelometry |
Q. What are the challenges in establishing structure-activity relationships (SAR) for morpholino-containing benzotriazinones?
- Methodological hurdles :
- Conformational analysis : Use NOESY NMR to correlate morpholino ring puckering with target binding affinity .
- Pharmacophore mapping : Overlay crystal structures of analogs to identify critical H-bond donors/acceptors .
- Example : Substituting the phenyl group in morpholino with a pyridyl moiety increases solubility but reduces CYP3A4 inhibition .
Q. How does the compound’s stability vary under acidic vs. basic conditions?
- Degradation study :
- Acidic hydrolysis (0.1 M HCl, 37°C): Monitor benzotriazinone ring opening via LC-MS (loss of 44 Da fragment) .
- Basic conditions (0.1 M NaOH): Observe morpholino N-oxide formation (m/z +16) .
- Recommendation : Store lyophilized at -20°C; avoid prolonged exposure to pH > 9.
Data Contradiction Analysis
Q. Why do computational predictions of log conflict with experimental measurements?
- Root cause :
- Software limitations : Algorithms (e.g., ACD/Labs) may underestimate hydrogen-bonding capacity of the morpholino group .
- Solution : Validate predictions with experimental shake-flask data using a standardized protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
